7-Hydroxychroman-2-one

Catalog No.
S1895790
CAS No.
5631-67-4
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxychroman-2-one

CAS Number

5631-67-4

Product Name

7-Hydroxychroman-2-one

IUPAC Name

7-hydroxy-3,4-dihydrochromen-2-one

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2

InChI Key

GPJCOQPUQUEBTB-UHFFFAOYSA-N

SMILES

C1CC(=O)OC2=C1C=CC(=C2)O

Canonical SMILES

C1CC(=O)OC2=C1C=CC(=C2)O

The exact mass of the compound 7-Hydroxychroman-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Hydroxychroman-2-one (CAS 5631-67-4), commonly known as umbelliferone, is a functionalized coumarin derivative widely procured as a foundational fluorophore, pH indicator, and enzyme substrate precursor. Unlike basic unsubstituted coumarin, the presence of a hydroxyl group at the 7-position introduces a critical site for glycosylation and esterification, while simultaneously conferring pH-dependent fluorescence. This dual utility makes it a high-priority starting material for synthesizing fluorogenic probes, where the cleavage of the 7-O-linkage by specific target enzymes releases the fluorescent aglycone, providing a quantifiable signal for in vitro diagnostics and biochemical assays [1].

While 4-methylumbelliferone (4-MU) is frequently used as an alternative fluorogenic core, generic substitution between 4-MU and 7-hydroxychroman-2-one is not viable in sterically constrained or highly specific enzymatic assays. The absence of the methyl group at the 4-position in 7-hydroxychroman-2-one significantly reduces steric hindrance, enabling interactions with enzyme active sites that reject the bulkier 4-MU scaffold. Furthermore, unsubstituted coumarin lacks both the 7-hydroxyl conjugation required for visible-range fluorescence and the reactive handle necessary for substrate linkage. Consequently, substituting 7-hydroxychroman-2-one with these analogs compromises either binding kinetics, synthetic viability, or the fundamental signal-to-noise ratio of the resulting assay [1].

Steric Optimization for Restricted Enzyme Active Sites

In the design of fluorogenic substrates, the physical dimensions of the reporting fluorophore directly impact enzyme binding affinity. 7-Hydroxychroman-2-one lacks the 4-methyl substituent present in 4-methylumbelliferone (4-MU), reducing the overall molecular bulk. This reduced steric hindrance is critical when targeting enzymes with narrow or highly specific binding pockets, where the additional methyl group of 4-MU can induce steric clashes, lowering the catalytic efficiency or preventing binding entirely [1].

Evidence DimensionSteric bulk at the C4 position
Target Compound DataUnsubstituted at C4 (Reduced steric hindrance)
Comparator Or Baseline4-Methylumbelliferone (Methylated at C4, higher steric bulk)
Quantified DifferenceElimination of the C4 methyl group
ConditionsEnzyme substrate pocket binding models

Buyers developing substrates for sterically restricted enzymes must select 7-hydroxychroman-2-one to avoid the binding inhibition associated with bulkier 4-MU derivatives.

High-Affinity Scaffold for Fluorescence Quenching Assays

7-Hydroxychroman-2-one derivatives provide favorable fluorogenic properties for competitive binding studies compared to non-fluorescent or low-affinity scaffolds. Specific 7-hydroxycoumarin derivatives exhibit quantum yields up to 0.32 in physiological buffers and maintain a large Stokes shift exceeding 100 nm. This significant Stokes shift minimizes background interference and self-quenching. When utilized in fluorescence quenching assays, these derivatives demonstrate high binding affinities (e.g., Ki ≈ 18 nM for target tautomerases), enabling precise concentration-dependent signal modulation[1].

Evidence DimensionStokes Shift and Binding Affinity (Ki)
Target Compound DataStokes shift >100 nm; Ki ≈ 18 nM
Comparator Or BaselineStandard non-optimized coumarin scaffolds (lower affinity, smaller Stokes shift)
Quantified DifferenceSufficiently high quantum yield (0.32) and >100 nm Stokes shift enabling low-nanomolar (18 nM) detection
ConditionsFluorescence displacement (FID) assay in PBS (pH 7.4)

Procurement teams developing competitive binding assays should prioritize the 7-hydroxycoumarin scaffold to ensure high signal-to-noise ratios and low-nanomolar target affinities.

pKa-Driven Optical Switching for Physiological Assays

7-Hydroxychroman-2-one functions as an effective pH sensor due to the ionization of its 7-hydroxyl group, transitioning from a weakly fluorescent protonated state to a fluorescent phenolate anion. The compound exhibits a pKa of 8.01, which slightly differs from the pKa of 4-methylumbelliferone (7.80). This subtle but critical shift in the acid dissociation constant dictates the baseline fluorescence of the intact substrate at physiological pH. Depending on the exact pH of the target assay, selecting 7-hydroxychroman-2-one over 4-MU allows researchers to fine-tune the ionization threshold, thereby minimizing background fluorescence before enzymatic cleavage [1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa = 8.01
Comparator Or Baseline4-Methylumbelliferone (pKa = 7.80)
Quantified DifferenceA +0.21 shift in pKa
ConditionsAqueous solution titration

Selecting the exact coumarin derivative based on its specific pKa is critical for minimizing background fluorescence and optimizing the dynamic range in physiological pH assays.

Fluorogenic Enzyme Substrate Synthesis

Where this compound is the right choice for synthesizing glycosides, sulfates, or esters used to detect specific hydrolases, particularly when the target enzyme's active site cannot accommodate the bulkier 4-methylumbelliferone [1].

High-Sensitivity Competitive Binding Assays

Utilized as a foundational scaffold for developing affinity-based fluorescent probes, leveraging its large Stokes shift and quantum yield to enable direct fluorescence quenching measurements in low-nanomolar ranges [2].

Physiological pH Sensing and Assay Tuning

Selected for its specific pKa (8.01), allowing it to act as a reliable, intrinsically fluorescent reporter that can be fine-tuned to minimize background noise in specific physiological pH environments compared to analogs like 4-MU [3].

XLogP3

1.3

Other CAS

5631-67-4

Wikipedia

7-HYDROXYCHROMANONE

Dates

Last modified: 08-16-2023

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